N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a furan ring substituted with a fluorophenyl group, a tetrazole ring, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Starting Material: The synthesis begins with 1H-pyrrole, which undergoes N-alkylation protection using triisopropylsilyl chloride.
Formylation: The protected pyrrole is then reacted with Vilsmeier reagent to yield 3-formyl-1H-pyrrole.
Bromination and Coupling: The formylated pyrrole is brominated using N-bromosuccinimide (NBS) and subsequently coupled with 2-fluorophenylboronic acid via Suzuki coupling to produce 5-(2-fluorophenyl)pyrrole-3-carbaldehyde.
Final Steps: The intermediate is then subjected to further reactions to introduce the furan and tetrazole rings, followed by the addition of the propylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(2-fluorophenyl)pyrrole-3-carbaldehyde: Shares the fluorophenyl and pyrrole moieties.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its structural features, which may confer specific properties not found in other compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16FN5O |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16FN5O/c1-2-9-21-15(18-19-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,18,20) |
InChI Key |
ULZRUNIHVOXMLM-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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